2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a pentadecyl chain, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-pentadecylphenol, is reacted with an appropriate halogenated alkane under basic conditions to form the phenoxy intermediate.
Coupling with Pyrrole: The phenoxy intermediate is then coupled with 2,5-dimethylpyrrole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation of the coupled product with propanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the alkyl chain.
Reduction: Reduction reactions could target the carbonyl group in the amide linkage.
Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring or the alkyl chain.
Reduction: Reduced forms of the amide linkage, potentially yielding amines.
Substitution: Substituted phenoxy derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel polymers or coatings.
Biology
Biological Activity: Investigation into its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Industry
Surfactants: Possible use in the formulation of surfactants or emulsifiers.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
111254-04-7 |
---|---|
Molecular Formula |
C30H47ClN2O2 |
Molecular Weight |
503.2 g/mol |
IUPAC Name |
2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide |
InChI |
InChI=1S/C30H47ClN2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-23-28(21-22-29(27)31)35-26(4)30(34)32-33-24(2)19-20-25(33)3/h19-23,26H,5-18H2,1-4H3,(H,32,34) |
InChI Key |
LDASSOCWUOLSAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)NN2C(=CC=C2C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.